molecular formula C12H17O4P B193168 ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid CAS No. 83623-61-4

((4-Phenylbutyl)hydroxyphosphoryl)acetic acid

Cat. No. B193168
CAS RN: 83623-61-4
M. Wt: 256.23 g/mol
InChI Key: WRXLMKMDSUIHDK-UHFFFAOYSA-N
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Description

“((4-Phenylbutyl)hydroxyphosphoryl)acetic acid” is a chemical compound with the molecular formula C12H17O4P . It has a molecular weight of 256.23 and is also known by other names such as “Hydroxy (4-phenylbutyl)phosphinoylacetatic acid” and "[Hydroxy (4-phenylbutyl)phosphinyl]-acetic acid" .


Molecular Structure Analysis

The molecular structure of “((4-Phenylbutyl)hydroxyphosphoryl)acetic acid” consists of 12 carbon atoms, 17 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The compound has a density of 1.252 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.

Scientific Research Applications

  • Synthesis and Biochemical Applications : One study explored the synthesis of (R)-2-Hydroxy-4-phenylbutyric acid, a precursor for the production of Angiotensin Converting Enzyme (ACE) inhibitors, by enantioselective reduction of the corresponding α-ketoacid. Different methods were compared, including enzymatic reduction, microbial transformation, and chemical hydrogenation, highlighting the compound's utility in biochemical processes (Schmidt et al., 1992).

  • Chemical Analysis and Biomarker Discovery : Another research demonstrated a method for the simultaneous determination of various hydroxyphenyl acids, including 4-hydroxyphenyl acetic acid, in human urine. This technique is useful in detecting biomarkers for diseases like breast cancer, suggesting a diagnostic application of these compounds (Yang et al., 2017).

  • Pharmaceutical Intermediates : Research on (R)-Ethyl 2-hydroxy-4-phenylbutyrate, an intermediate for ACE-inhibitors, demonstrated its production through kinetic resolution using a membrane reactor. This study underscores the compound's significance in pharmaceutical manufacturing (Liese et al., 2002).

  • Chemical Chaperone and Therapeutic Applications : A review discussed 4-phenylbutyric acid's role as a chemical chaperone in alleviating endoplasmic reticulum stress, with potential therapeutic effects in various pathologies, including possibly cancer and neurodegenerative diseases (Kolb et al., 2015).

  • Biocatalysis and Enzymatic Reactions : Studies also focused on the biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate using specific microorganisms, indicating its importance in green chemistry and industrial biotechnology applications (Zhang et al., 2009).

  • Agricultural Applications : Interestingly, research showed that 4-phenylbutyric acid promotes plant regeneration by acting as an auxin, suggesting its use in plant tissue culture and agricultural biotechnology (Iwase et al., 2022).

Safety And Hazards

“((4-Phenylbutyl)hydroxyphosphoryl)acetic acid” has been classified with hazard codes Xn, which indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It has risk statements 41-43-48/22, indicating that it may cause eye injuries, may cause skin sensitization, and may be harmful if swallowed .

properties

IUPAC Name

2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O4P/c13-12(14)10-17(15,16)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXLMKMDSUIHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCP(=O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90518220
Record name [Hydroxy(4-phenylbutyl)phosphoryl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4-Phenylbutyl)hydroxyphosphoryl)acetic acid

CAS RN

83623-61-4
Record name 2-[Hydroxy(4-phenylbutyl)phosphinyl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83623-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [Hydroxy(4-phenylbutyl)phosphoryl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((4-phenylbutyl)hydroxyphosphoryl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 83623-61-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-phenylbutyl phosphonous acid (0.5 g, 0.002525 mole) in chloroform (10 ml) was added triethylamine (1.16 ml, 0.00833 mole) and the solution was cooled in an ice bath to 0° C. Trimethyl silyl chloride (1.06 ml, 0.00833 mole) was added to the above solution dropwise, followed by bromoacetic acid (0.36 g, 0.00277 mole). The ice bath was removed and the mixture stirred at room temperature for 3 hours and poured into 10% aqueous HCl (30 ml) and crushed ice (20 g). After shaking the mixture in a separatory funnel, the chloroform layer was separated and the aqueous layer extracted with dichloromethane (2×50 ml). The combined organic phase was washed with brine, dried over anhydrous sodium sulfate and the solvents removed on a rotavap. The resulting crude thick oil (0.6 g) was dissolved in 30 ml ether; hexane was added dropwise to get a turbid solution and left at room temperature overnight to complete the crystallization. The resulting product was cooled in the freezer for 12 hours, filtered and the solid was washed very thoroughly with hexane (50 ml), ether (50 ml) and again very thoroughly with hexane (50 ml), ether (50 ml) in that order. The solid was vacuum dried to get 0.5 g (83%) of title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step Two
Quantity
0.36 g
Type
reactant
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

[Ethoxy(4-phenylbutyl)phosphinyl]acetic acid from Example 1(b), is further saponified by heating with excess sodium hydroxide, acidification and recrystallization of the product from tetrahydrofuran/hexane to obtain [hydroxy(4-phenylbutyl)phosphinyl]acetic acid; m.p. 109.5°-110°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tetrahydrofuran hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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